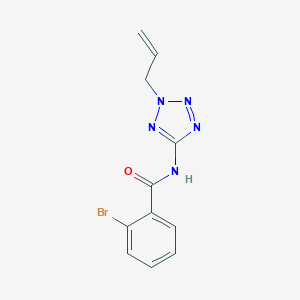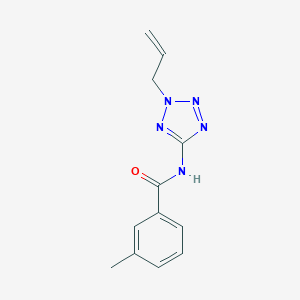
N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide, also known as ATB-346, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been developed to overcome the limitations of traditional NSAIDs, such as gastrointestinal and cardiovascular side effects.
Mécanisme D'action
N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are known to promote inflammation. Unlike traditional NSAIDs, N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide selectively targets COX-2, while sparing COX-1, which is responsible for the production of prostaglandins that protect the gastrointestinal tract.
Effets Biochimiques Et Physiologiques
N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide has been shown to reduce inflammation, pain, and fever in animal models of inflammatory diseases. The compound has also been shown to have a favorable safety profile, with no significant gastrointestinal or cardiovascular side effects observed in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide has several advantages over traditional NSAIDs in laboratory experiments. The compound is highly selective for COX-2, which makes it a useful tool for studying the role of COX-2 in various disease conditions. However, one limitation of N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide is its relatively low solubility in water, which can make it challenging to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide. One area of interest is the potential use of the compound in the treatment of chronic pain conditions, such as neuropathic pain. Another area of interest is the development of novel formulations of N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide that can improve its solubility and bioavailability. Additionally, further studies are needed to understand the long-term safety and efficacy of N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide in humans.
Méthodes De Synthèse
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide involves the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-allyl-2H-tetrazole in the presence of a base to yield N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide. This method is relatively simple and efficient, with a high yield of the desired product.
Applications De Recherche Scientifique
N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various disease conditions. The compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of inflammatory diseases such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease.
Propriétés
Nom du produit |
N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide |
|---|---|
Formule moléculaire |
C12H13N5O |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
3-methyl-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C12H13N5O/c1-3-7-17-15-12(14-16-17)13-11(18)10-6-4-5-9(2)8-10/h3-6,8H,1,7H2,2H3,(H,13,15,18) |
Clé InChI |
MLARHKRDTDBZLL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=NN(N=N2)CC=C |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=NN(N=N2)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



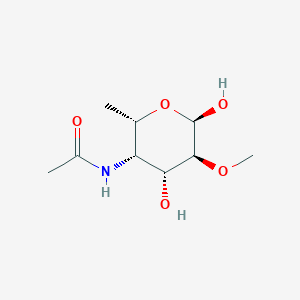
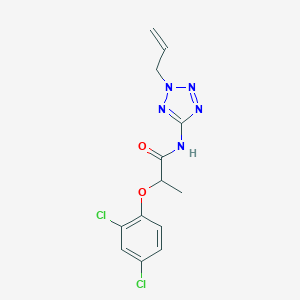
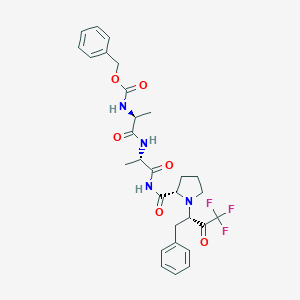
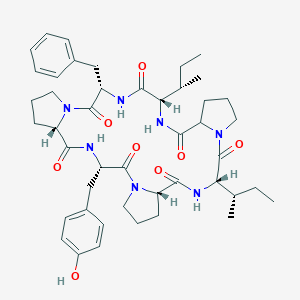

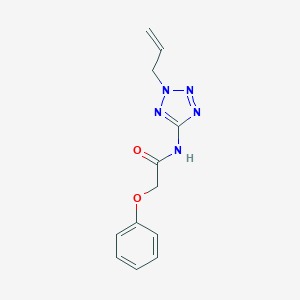
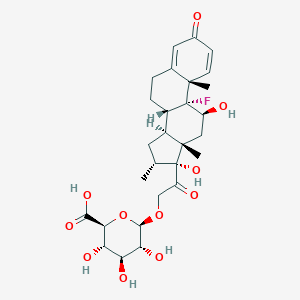
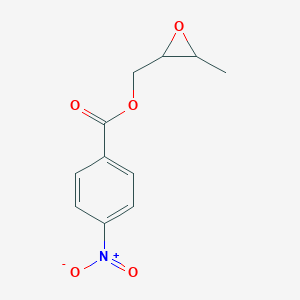
![(4S)-4-amino-5-[[(2R)-3-(2-bromo-2-chloro-1,1-difluoroethyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B235234.png)
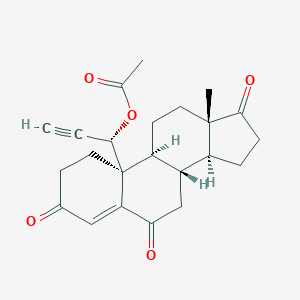
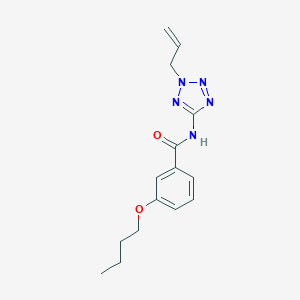
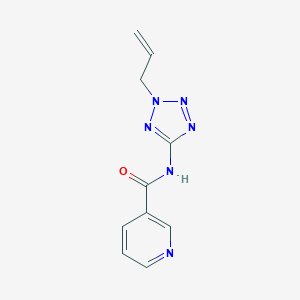
![(5R,6R)-5-bromo-5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione](/img/structure/B235254.png)
